1-(4-fluorophenyl)prop-2-en-1-ol
Description
1-(4-Fluorophenyl)prop-2-en-1-ol is an allylic alcohol derivative featuring a fluorinated aromatic ring. Its molecular structure comprises a propenol backbone (prop-2-en-1-ol) with a 4-fluorophenyl group attached to the carbonyl carbon. The fluorine substituent on the aromatic ring enhances the compound’s electronic properties, influencing its reactivity and intermolecular interactions, such as hydrogen bonding and van der Waals forces . This compound is typically synthesized via nucleophilic addition or condensation reactions, as exemplified by methodologies involving fluorophenyl precursors and propenol intermediates .
Key applications include its role as a precursor in pharmaceuticals and agrochemicals, where its fluorinated aromatic system contributes to bioactivity and metabolic stability. Its structural flexibility allows for further functionalization, such as ketone formation or piperazine conjugation, as observed in related compounds .
Properties
CAS No. |
5724-03-8 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C to mitigate side reactions. The allyl Grignard reagent attacks the carbonyl carbon of 4-fluorobenzaldehyde, forming a magnesium alkoxide intermediate. Quenching with aqueous ammonium chloride liberates the alcohol.
Data Table 1: Optimized Parameters for Grignard Synthesis
This method offers moderate yields but requires stringent anhydrous conditions. Side products, such as over-addition derivatives, are minimized by controlled reagent stoichiometry.
Reduction of α,β-Unsaturated Ketones
Reduction of α,β-unsaturated ketones (e.g., 1-(4-fluorophenyl)prop-2-en-1-one) provides a selective route to allylic alcohols. Sodium borohydride (NaBH4) in ethanol is commonly employed for this transformation.
Synthesis of the Chalcone Precursor
The α,β-unsaturated ketone is synthesized via Claisen-Schmidt condensation between 4-fluorobenzaldehyde and acetone under basic conditions. For example, a mixture of 4-fluorobenzaldehyde (1.38 g, 0.01 mol) and acetone (0.58 g, 0.01 mol) in ethanol with 30% KOH at 0°C yields the chalcone after 4 hours.
Data Table 2: Chalcone Reduction Parameters
| Parameter | Value/Range |
|---|---|
| Reducing Agent | NaBH4 (2 equiv) |
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction Time | 1 hour |
| Yield (Reported) | 72–80% |
The reduction proceeds via conjugate addition of hydride to the β-carbon, followed by protonation of the enolate intermediate. This method is advantageous for scalability but requires prior synthesis of the chalcone.
Acid-Catalyzed Hydration of Propargyl Alcohols
Hydration of 1-(4-fluorophenyl)prop-2-yn-1-ol (a propargyl alcohol) under acidic conditions offers a direct route to the target allylic alcohol. Mercury(II) sulfate (HgSO4) in aqueous sulfuric acid is a traditional catalyst system.
Mechanistic Pathway
The reaction proceeds via Markovnikov addition of water to the triple bond. The Hg²⁺ ion coordinates to the alkyne, facilitating nucleophilic attack by water at the terminal carbon. Subsequent protodemetalation yields the allylic alcohol.
Data Table 3: Hydration Reaction Optimization
| Parameter | Value/Range |
|---|---|
| Catalyst | HgSO4 (5 mol%) |
| Acid | H2SO4 (10% v/v) |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield (Reported) | 60–65% |
While effective, this method faces limitations due to mercury toxicity. Alternative catalysts, such as gold nanoparticles on TiO2, have been explored but remain less efficient.
Comparative Analysis of Synthetic Routes
Data Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Grignard Addition | 68–75 | >95 | Moderate |
| Chalcone Reduction | 72–80 | >98 | High |
| Propargyl Hydration | 60–65 | 90–95 | Low |
The chalcone reduction route offers the highest yield and purity, making it preferable for industrial applications. However, the Grignard method is more atom-economical, avoiding multi-step precursor synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)prop-2-en-1-one.
Reduction: 1-(4-Fluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)prop-2-en-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)prop-2-yn-1-ol
- Structure : Replaces the fluorine atom with a methoxy (-OCH₃) group and the alkene (prop-2-en-1-ol) with an alkyne (prop-2-yn-1-ol).
- Properties : The electron-donating methoxy group increases electron density on the aromatic ring, reducing electrophilicity compared to the fluorine-substituted analog. The alkyne group introduces rigidity and alters reactivity (e.g., susceptibility to cycloaddition) .
- Synthesis: Prepared via Sonogashira coupling or alkyne hydration, yielding dark orange oils with moderate purity (63% reported) .
3-(4-Fluorophenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one
- Structure : Converts the alcohol group to a ketone (prop-2-en-1-one) and introduces a second 4-methoxyphenyl substituent.
- Properties : The ketone enhances polarity and hydrogen-bonding capacity. Crystallographic studies reveal planar geometry with average C–C bond lengths of 1.48 Å, stabilized by C–H···O interactions .
- Applications: Used in materials science for nonlinear optical (NLO) applications due to extended π-conjugation .
Substitution Patterns and Bioactivity
1-(4-Fluorophenyl)-2-(Methylamino)ethan-1-ol Hydrochloride
- Structure: Replaces the propenol chain with a shorter ethan-1-ol backbone and adds a methylamino group.
- Properties: The amine group enables salt formation (hydrochloride), improving water solubility. This derivative is linked to central nervous system activity, mimicking cathinone derivatives .
- Bioactivity: Interacts with monoamine transporters, demonstrating stimulant effects similar to 4-fluoromethcathinone (4-FMC) .
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-Fluorophenyl)(4-Fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol
- Structure : Incorporates a piperazine ring and dual fluorophenyl groups.
- Properties : The E-configuration of the alkene and chair conformation of the piperazine ring enhance steric stability. Hydrogen bonding (C–H···F/O) and crystal packing (orthorhombic P2₁2₁2₁ space group) contribute to a high melting point .
- Synthesis: Achieved via acid-catalyzed condensation, with yields optimized using ethanol recrystallization .
Electronic and Crystallographic Comparisons
Research Findings and Trends
- Reactivity : The allylic alcohol moiety in this compound facilitates oxidation to ketones or conjugation with amines, as seen in piperazine derivatives .
- Crystallography : Fluorine atoms participate in C–H···F hydrogen bonds, stabilizing crystal lattices and influencing melting points .
- Bioactivity: Fluorinated analogs exhibit enhanced metabolic stability compared to non-fluorinated counterparts, critical in drug design .
Q & A
Q. (Basic: Structural Characterization)
- ¹H/¹³C NMR : The fluorine atom induces deshielding of adjacent protons (δ 7.2–7.8 ppm for aromatic H) and distinct coupling patterns (³JHF ~8 Hz). The allylic alcohol group shows a broad OH peak at δ 2.5–3.5 ppm .
- IR spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and O-H (3200–3600 cm⁻¹) confirm functional groups .
- X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry and bond angles. Non-centrosymmetric packing (e.g., orthorhombic P2₁2₁2₁) is common, with hydrogen bonding (C-H···F/O) stabilizing the lattice .
What strategies are effective in resolving contradictions in reported biological activities of fluorophenyl propanol derivatives?
(Advanced: Data Contradiction Analysis)
Discrepancies in enzyme inhibition studies (e.g., RPE65 modulation) arise from:
- Variability in assay conditions : pH (6.5 vs. 7.4) and temperature (25°C vs. 37°C) alter binding kinetics .
- Stereochemical purity : Enantiomeric excess (>98%) is critical; chiral HPLC or enzymatic resolution ensures consistency .
- Meta-analysis : Cross-referencing PubChem datasets with controlled variables (e.g., IC₅₀ values under standardized conditions) clarifies outliers .
How does the presence of the fluorine substituent influence the compound's reactivity and interaction with biological targets?
(Advanced: Mechanistic Studies)
The electron-withdrawing fluorine modifies electronic and steric properties:
- Reactivity : Enhances electrophilicity of the phenyl ring, facilitating Suzuki coupling or halogen exchange reactions .
- Biological interactions : Fluorine’s high electronegativity strengthens hydrogen bonds with enzyme active sites (e.g., Tyr residues in RPE65), improving binding affinity by 2–3× compared to non-fluorinated analogs .
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro (t₁/₂ > 6 hrs in hepatic microsomes) .
What advanced computational and experimental approaches validate the stereochemical configuration of chiral fluorophenyl propanol derivatives?
Q. (Advanced: Stereochemical Analysis)
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via polarized IR spectra, correlating with DFT-predicted vibrational modes .
- SHELXL refinement : Resolves absolute configuration using Flack parameters (e.g., x = 0.02(3)) in non-centrosymmetric crystals .
- Enzymatic assays : Stereoselective interactions (e.g., with alcohol dehydrogenases) confirm (R)- vs. (S)-configurations via kinetic resolution (kcat/Kₘ ratios) .
How do intermolecular forces (e.g., hydrogen bonding) affect the solid-state properties of this compound?
(Advanced: Crystal Engineering)
Graph-set analysis (e.g., R₂²(8) motifs) reveals:
- C-H···F interactions : Stabilize crystal packing (d = 2.8–3.2 Å, θ = 140–160°) .
- Hydroxyl group networks : Form infinite chains via O-H···O bonds (d = 2.7 Å), influencing melting points (mp 98–102°C) and solubility .
- Impact on NLO properties : Non-centrosymmetric alignment enhances second-harmonic generation (SHG) efficiency, measured via Kurtz-Perry powder tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
